Home > Products > Screening Compounds P131592 > tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate
tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate - 1221341-42-9

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate

Catalog Number: EVT-3228629
CAS Number: 1221341-42-9
Molecular Formula: C15H30N2O3
Molecular Weight: 286.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (57) tert-butyl (E) - (6- [2- [4- (4- fluorophenyl) -6-isopropyl-2- [methyl (methylsulfonyl) amino] pyrimidin-5-yl] vinyl] (4R, 6S) -2,2-dimethyl- [, ] dioxan-4-yl) acetate []

  • Compound Description: This compound is described as a novel acetate derivative, representing a key intermediate in a medicinal chemistry program. The abstract suggests its potential use in the production of a new medication. []

2. (RS)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA) []

  • Compound Description: (RS)-ATAA is a racemic mixture studied for its antagonism of excitatory amino acid receptors, specifically NMDA and AMPA receptors. []

3. LY293558 (Enantiomer of LY215490) []

  • Compound Description: LY293558 is highlighted as a selective antagonist of the AMPA receptor, a key player in excitatory neurotransmission. Its pharmacological profile suggests therapeutic potential in conditions involving AMPA receptor dysregulation. []

4. 2-amino-3-hydroxy-5-tert-butyl-4-isoxazolepropionic acid (ATPA) []

  • Compound Description: ATPA is an AMPA receptor analog investigated for its effects on behavioral responses in pigeons, particularly under schedules of reinforcement. It is noted for its ability to induce rate suppression, suggesting agonist activity at AMPA receptors. []

5. N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide []

  • Compound Description: This compound is a potent and selective CCKB antagonist. []

6. Methyl 3‐(tert‐butyl((E)‐3‐(2,2‐diphenylcyclopropyl)‐2‐propenyl)amino)‐3‐oxo‐2‐(phenylseleno)propanoate []

  • Compound Description: This complex molecule is a key intermediate in the study of radical cyclization reactions, a valuable synthetic tool in organic chemistry. []

7. (S)-2-Amino-3-((RS)-3-hydroxy-8-methyl-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid []

  • Compound Description: This compound is a highly potent and selective glutamate GluR5 agonist. []

8. (4-fluoro-3-piperidin-4-yl-benzyl) - carbamic acid tert- butyl ester []

  • Compound Description: This carbamate derivative is a key intermediate in a multi-step synthesis, highlighting a common protecting group strategy in organic chemistry. The presence of the fluorine atom suggests potential applications in medicinal chemistry, where fluorine substitution is often employed to modulate metabolic stability and other physicochemical properties of drug candidates. []

9. rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate []

  • Compound Description: This chiral molecule, crystallized as a racemate, is notable for its structural complexity and the presence of multiple heterocyclic rings (thiazolidine, pyridine). This suggests potential biological activity, as heterocycles are frequently found in pharmaceuticals. []

10. N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide []

  • Compound Description: This compound is a cannabimimetic designer drug with a complex pyrazole core structure. Its identification highlights the challenges posed by novel psychoactive substances (NPS) and the need for advanced analytical techniques like NMR and MS for their characterization. []

11. (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl and (5-tert-butyl-2-oxo-1, 3- dioxol -4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine []

  • Compound Description: These esters are prodrugs designed for the delivery of methyldopa, a drug used to treat hypertension. []

12. (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine []

  • Compound Description: This compound, containing piperidine and imidazole rings, is likely a target in medicinal chemistry, as these heterocycles are commonly found in drug molecules. The fluorine and trifluoromethyl substituents further suggest optimization efforts for biological activity and metabolic properties. []

13. 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1) []

  • Compound Description: This complex organic compound contains a network of hydrogen bonds and exhibits interesting crystallographic properties, suggesting potential applications in materials science. []

14. 1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐ 8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids []

  • Compound Description: These quinoline-based carboxylic acids, synthesized from 1,3-dichloro-2-methylbenzene, are notable for their in vitro antimycobacterial activities against Mycobacterium tuberculosis H37Rv (MTB), multi‐drug resistant Mycobacterium tuberculosis (MDR‐TB), and Mycobacterium smegmatis (MC2). []

15. Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate []

  • Compound Description: This pyrazole-containing compound is notable for its intramolecular hydrogen bonding, a feature influencing its molecular conformation and potentially its biological activity. []

16. 4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5- yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one []

  • Compound Description: This novel yellow pyrazolyl azo pigment, with its complex structure and distinct triazine core, finds applications in imaging technologies. []

17. (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate []

  • Compound Description: This intricate NaI-bisazo complex, containing a network of interconnected rings and a coordinated sodium ion, is utilized in imaging applications. Its synthesis and characterization underscore the advancement in designing complex molecular architectures for specific technological applications. []

18. 4-[N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid []

  • Compound Description: This compound is a vital intermediate in synthesizing potent thymidylate synthase (TS) inhibitors. Its structure, incorporating a cyclopenta[g]quinazolinone ring system, highlights the complexity and specificity often required in designing effective enzyme inhibitors. []

19. N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine []

  • Compound Description: This Fmoc-protected amino acid is significant for its potential in biomedical research, particularly in designing novel hydrogelators, biomaterials, and therapeutics. []

20. [11C]MeOLBQ ((2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid [11C]methyl ester) []

  • Compound Description: [11C]MeOLBQ is a PET-labeled analog of the neprilysin inhibitor sacubitril, designed for imaging studies of neprilysin activity. []

21. (4- [4- [5- (substituted amino) -pyridin-2-yl] phenyl] -cyclohexyl) -acetic acid []

  • Compound Description: This class of compounds, characterized by a substituted pyridine ring linked to a cyclohexyl acetic acid moiety, exhibits inhibitory activity against DGAT (diacylglycerol acyltransferase). The variability in the substituted amino group allows for the exploration of structure-activity relationships and optimization of DGAT inhibition. []

22. N-[4-[ω-(2-amino-4-substituted-6,7-dihydrocyclopenta [d]pyrimidin-5-yl)alkyl]benzoyl]-L-glutamic acids []

  • Compound Description: This series of novel antifolates features a 6-5 fused ring system (6,7-dihydrocyclopenta [d]pyrimidine) and demonstrates potent antitumor activity. []

23. 2-(tert-Butylthio)-3-chloronaphthalene-1,4-dione []

  • Compound Description: This naphthoquinone derivative, characterized by a tert-butylthio group, shows potent antiproliferative activity against human cervical cancer (HeLa) cells. []

24. 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) []

  • Compound Description: CGP7930 acts as a positive allosteric modulator (PAM) of GABAB receptors and is investigated for its potential in reducing nicotine self-administration and counteracting nicotine-induced reward enhancement in rats. []

25. N-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl]-2-methyl-5-[4-(trifluoromethyl)phenyl]-4-pyrimidinamine (BHF177) []

  • Compound Description: Similar to CGP7930, BHF177 is also a GABAB receptor-positive modulator explored for its effects on nicotine self-administration and reward-related behavior. []

26. N,N′-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) []

  • Compound Description: GS39783, another GABAB receptor-positive modulator, is investigated alongside the GABAB receptor agonist CGP44532 for their combined effects on nicotine self-administration. The study aims to evaluate the potential additive or synergistic effects of co-administering these compounds. []

27. (3-amino-2[S]-hydroxypropyl)-methylphosphinic acid (CGP44532) []

  • Compound Description: CGP44532 serves as a GABAB receptor agonist and is investigated in conjunction with the GABAB receptor-positive modulator GS39783 to assess their combined effects on nicotine self-administration and reward-related behaviors. []

28. [Mg(L1)(OBn)]2 (1), [(Mg(L2)(OBn)]2 (2), [Mg(L3)(OBn)]2 (3), [Mg(L2)(t-BuO)]2 (4) []

  • Compound Description: These magnesium(II) alkoxide complexes, prepared using benzimidazolylmethyl)amine ligands (L1-L3), exhibit notable catalytic activity in the ring-opening polymerization of ε-caprolactone, d,l-lactide, and l-lactide. []

29. L2MgiPr (L2 = 4-tert-butyl-6-(triphenylsilyl)-2-[bis((3-(dimethylamino)propyl)amino)methyl]phenoxyl) []

  • Compound Description: L2MgiPr, a magnesium complex supported by a potentially tetradentate triphenylsilyl-substituted phenoxyamine ligand, exhibits notable catalytic activity in aminoalkene hydroamination reactions. []

30. L3MgiPr (L3 = 4-tert-butyl-6-(triphenylsilyl)-2-[benzyl((3-(dimethylamino)propyl)amino)methyl]phenoxyl) []

  • Compound Description: L3MgiPr, another magnesium complex with a tridentate triphenylsilyl-substituted phenoxyamine ligand, demonstrates catalytic activity in aminoalkene hydroamination. The presence of the triphenylsilyl group suggests potential steric effects influencing its catalytic behavior. []

31. 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole derivatives []

  • Compound Description: This series of 2,4-dichlorobenzylimidazole derivatives, possessing a phenylpyrrole moiety, was investigated for its antifungal activity, specifically against Candida species. The study explored the structure-activity relationship by introducing various substituents on the phenyl ring, ranging from hydrophobic to polar groups. []

32. CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea] []

  • Compound Description: CCT196969 is a panRAF inhibitor explored for its potential in treating melanoma brain metastases. The study investigated its brain distribution and the influence of efflux mechanisms at the blood-brain barrier on its therapeutic efficacy. []

33. LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea] []

  • Compound Description: LY3009120, like CCT196969, is a panRAF inhibitor evaluated for its potential in treating melanoma brain metastases. The research focused on its brain distribution, efflux transporter interactions, and in vitro efficacy in patient-derived melanoma cell lines. []

34. MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ] []

  • Compound Description: MLN2480, a panRAF inhibitor, is part of a study investigating the brain distribution and active efflux of such inhibitors, a crucial factor in treating melanoma brain metastases. []

35. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Compound Description: Ivacaftor is an approved potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the defective gating caused by the ∆F508 mutation. []

36. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Compound Description: This compound, characterized by a benzodioxole moiety linked to a pyridine ring, is a corrector molecule designed to improve the cellular processing of the ∆F508-CFTR protein, addressing the underlying cause of cystic fibrosis. []

37. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) []

  • Compound Description: This complex molecule, featuring a benzodioxole and indole ring system, represents another corrector designed to enhance the cellular processing and trafficking of the ∆F508-CFTR protein, crucial for treating cystic fibrosis. []

38. 2-(Tert-butyl)−4-chloro-5-((5-((2-ethylphenyl)amino)−1,3,4-thiadiazol-2-yl)thio)pyridazin-3(2H)-One []

  • Compound Description: This pyridazinone derivative, confirmed by X-ray diffraction analysis, exhibits antitumor activity against MGC-803 and Bcap-37 cancer cell lines. []

39. 2-(Tert-butyl)−4-chloro-5-((5-((3-fluorophenyl)amino)−1,3,4-thiadiazol-2-yl)thio)pyridazin-3(2H)-One []

  • Compound Description: This pyridazinone derivative, similar to the previous compound, displays antitumor activity against MGC-803 and Bcap-37 cancer cell lines. The introduction of a fluorine atom on the phenyl ring suggests structure-activity relationship studies aimed at optimizing its anticancer properties. []

40. 2-(Tert-butyl)−4-chloro-5-((5-((2,3-dimethylphenyl)amino)−1,3,4-thiadiazol-2-yl)thio)pyridazin-3(2H)-One []

  • Compound Description: This compound, a pyridazinone derivative with two methyl substituents on the phenyl ring, exhibits notable anticancer activity against MGC-803 cells, indicating the influence of substituent position on biological activity. []

41. 2-(Tert-butyl)−4-chloro-5-((5-((4-(trifluoromethoxy)phenyl)amino)−1,3,4-thiadiazol-2-yl)thio)pyridazin-3(2H)-One []

  • Compound Description: This pyridazinone derivative, featuring a trifluoromethoxy group, shows good anticancer activity against both MGC-803 and Bcap-37 cells, indicating the potential of this substitution pattern for developing anticancer agents. []

42. 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-2-methoxyphenol []

  • Compound Description: This 1,3,4-thiadiazole derivative, incorporating a phenol moiety, represents a novel compound designed and synthesized for potential antimicrobial activity. []

43. Tert-butyl (1- ((2- ((5- (methylsulfonyl) -1,3,4- thiadiazol-2-yl) amino) -2- oxoethyl)amino) -1-oxopropan - 2-yl) carbamate []

  • Compound Description: This 1,3,4-thiadiazole derivative, containing a carbamate group, is another novel compound designed and synthesized for its potential antimicrobial activity. []

44. 1-(2-((7-(4-(tert-Butyl)benzyl)-1,4,7,10-tetraazacyclododecan-1-yl)methyl)phenyl)-3-(3-nitrophenyl)urea (L3) []

  • Compound Description: L3 is a ditopic receptor designed for the recognition and extraction of copper(II) salts. Its structure features a macrocyclic cyclen unit for Cu(II) coordination and a urea moiety for anion binding. []
Synthesis Analysis

The synthesis of tert-butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves several steps, focusing on the formation of the morpholine ring and subsequent coupling reactions.

General Methodology

  1. Starting Materials: The synthesis begins with commercially available tert-butyl 2-methylpropanoate and morpholine derivatives.
  2. Reactions: The process may involve:
    • Alkylation: The introduction of the morpholine moiety via alkylation of a precursor amine using a suitable alkyl halide.
    • Esterification: Formation of the ester bond through the reaction of the carboxylic acid with an alcohol (tert-butanol).
    • Purification: The crude product is typically purified using column chromatography or recrystallization to isolate the desired compound in high purity.

Technical Parameters

The reactions are generally carried out under inert atmospheres (e.g., nitrogen or argon) to prevent moisture and oxidation. Reaction conditions such as temperature, solvent choice (often dichloromethane or ethanol), and reaction time are optimized to maximize yield and minimize side products .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate features:

  • Functional Groups: It contains an ester functional group, an amine group, and a morpholine ring.
  • Chirality: The compound has chiral centers, which may influence its biological activity.

Structural Data

  • Bonding: The tert-butyl group is attached to a carbon that is also bonded to a morpholine-containing side chain.
  • Geometry: The spatial arrangement around the chiral centers can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insight into its three-dimensional conformation.
Chemical Reactions Analysis

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  3. Coupling Reactions: It may also be involved in peptide coupling reactions due to its amino acid-like structure.

Parameters

The efficiency of these reactions can depend on factors such as pH, temperature, solvent polarity, and catalyst presence .

Mechanism of Action

The mechanism of action for tert-butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate is primarily related to its interaction with biological targets:

  1. Biological Activity: As an amino acid derivative, it may mimic natural substrates in enzymatic reactions or serve as a ligand for receptors.
  2. Pharmacodynamics: Its effects could be mediated through receptor binding affinity or modulation of enzyme activity.

Relevant Data

Studies indicate that compounds with similar structures exhibit significant biological activities, including anticancer properties and effects on neurotransmitter systems .

Physical and Chemical Properties Analysis

Analytical Techniques

Properties can be characterized using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To determine structural integrity and purity.
  • Infrared Spectroscopy (IR): To identify functional groups.
Applications

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate has several scientific applications:

  1. Pharmaceutical Development: Potential use in drug formulation due to its amino acid-like structure.
  2. Biochemical Research: As a tool compound for studying enzyme mechanisms or receptor interactions.
  3. Synthetic Chemistry: It serves as an intermediate in synthesizing more complex molecules.

Properties

CAS Number

1221341-42-9

Product Name

tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate

IUPAC Name

tert-butyl 2-methyl-3-(3-morpholin-4-ylpropylamino)propanoate

Molecular Formula

C15H30N2O3

Molecular Weight

286.41 g/mol

InChI

InChI=1S/C15H30N2O3/c1-13(14(18)20-15(2,3)4)12-16-6-5-7-17-8-10-19-11-9-17/h13,16H,5-12H2,1-4H3

InChI Key

JBJFBZHMKBAIFI-UHFFFAOYSA-N

SMILES

CC(CNCCCN1CCOCC1)C(=O)OC(C)(C)C

Canonical SMILES

CC(CNCCCN1CCOCC1)C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.